Ethyl 5-cyano-2-oxovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

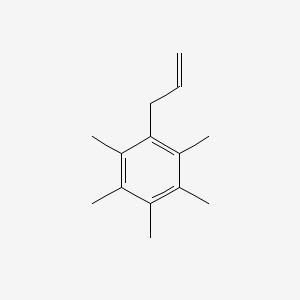

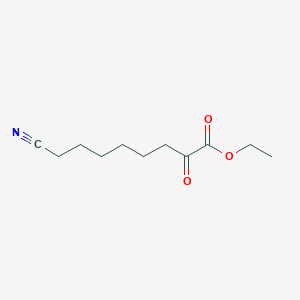

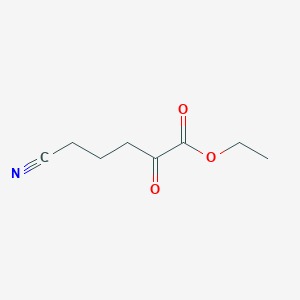

Ethyl 5-cyano-2-oxovalerate, also known by its IUPAC name ethyl 5-cyano-2-oxopentanoate, is a chemical compound with the molecular formula C8H11NO3 . It has a molecular weight of 169.18 . The compound is typically stored in a fridge and has a physical form of yellow oil .

Molecular Structure Analysis

The InChI code for Ethyl 5-cyano-2-oxovalerate is1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis

Ethyl 5-cyano-2-oxovalerate is a yellow oil . It has a molecular weight of 169.18 . The compound is typically stored in a fridge .科学的研究の応用

Chemical Synthesis and Catalysis

Ethyl 5-cyano-2-oxovalerate has been used in various chemical syntheses. For instance, its hydrogenation in acetic anhydride and atmospheric pressure in the presence of strong base leads to the ethyl ester of α,ε-diacetyllysine, illustrating its role in amino acid derivative synthesis (Klabunovskii et al., 1986). Additionally, it has been used in the formation of organic peroxides, as demonstrated in the reaction of hydrogen peroxide with ethyl 4-oxovalerate (Cubbon & Hewlett, 1968).

Pharmaceutical Research

Ethyl 5-cyano-2-oxovalerate has also been utilized in the synthesis of cardiotonic agents. Its structure and activity relationship have been studied in the context of designing compounds with potential cardiotonic effects (Orsini et al., 1990). This demonstrates its significance in medicinal chemistry, particularly in the development of cardiovascular drugs.

Peptide Synthesis

In peptide synthesis, ethyl 5-cyano-2-oxovalerate, known as Oxyma, has been tested as an additive in the carbodiimide approach for forming peptide bonds. It has shown impressive coupling efficiency and capacity to inhibit racemization, making it a valuable tool in the synthesis of peptides (Subirós‐Funosas et al., 2009).

Dye and Fabric Industry

Ethyl 5-cyano-2-oxovalerate derivatives have also found applications in the dye and fabric industry. Its derivatives have been synthesized and tested for their dyeing performance on polyester and nylon fabrics, highlighting its utility in material science and textile engineering (Abolude et al., 2021).

特性

IUPAC Name |

ethyl 5-cyano-2-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDNGORKEHABKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641277 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-2-oxovalerate | |

CAS RN |

857431-56-2 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。